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molecular formula C16H21NO3 B8455497 tert-Butyl 3-(3-cyanophenethoxy)propanoate

tert-Butyl 3-(3-cyanophenethoxy)propanoate

Cat. No. B8455497
M. Wt: 275.34 g/mol
InChI Key: UZMACWWHRQYFBW-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Prepared by the method of Example 1, step e using tert-butyl 3-(3-cyanophenethoxy)propanoate [Examples 81-175, step a] (7.0 g) in place of tert-butyl 3-(4-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanoate. After concentration in-vacuo, the residue was azeotroped with toluene (×2) to afford the subtitled compound. Yield 2.8 g. m/z 218 (M−H)− (APCI).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-(4-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[CH2:6][CH2:7][O:8][CH2:9][CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])#[N:2].C(C1SC=C(C(N2CC3(CCN(CCC4C=CC(CCOCCC(OC(C)(C)C)=O)=CC=4)CC3)OCC2)=O)N=1)(C)C>>[C:1]([C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[CH2:6][CH2:7][O:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(CCOCCC(=O)OC(C)(C)C)C=CC1
Step Two
Name
tert-butyl 3-(4-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1SC=C(N1)C(=O)N1CCOC2(C1)CCN(CC2)CCC2=CC=C(CCOCCC(=O)OC(C)(C)C)C=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method of Example 1, step e
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (×2)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(CCOCCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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